molecular formula C12H10ClNO2 B6367871 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1173157-22-6

4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367871
M. Wt: 235.66 g/mol
InChI Key: ACMZBASPCQBHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (4-CMPH-95) is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 4-CMPH-95 is a white crystalline powder that is soluble in water, ethanol, and methanol. It has a melting point of 120-122°C and a boiling point of 250-255°C. It is an effective reagent in many organic reactions, and its uses in laboratory experiments are growing rapidly.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in a variety of laboratory experiments, including enzymatic assays, cell culture studies, and molecular biology studies. It can also be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins on organisms.

Mechanism Of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is thought to interact with proteins and enzymes in the body, leading to changes in the activity of these molecules. It is also believed to interact with other molecules in the cell, such as DNA and RNA, which could lead to changes in gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, research has shown that it can affect the activity of enzymes and proteins in the body, leading to changes in the metabolism of certain molecules. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and solubility. It is also relatively inexpensive and easy to obtain. However, it is important to note that the effects of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% on biological systems are not fully understood, and there is potential for unexpected side effects.

Future Directions

The potential applications of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are vast, and there are many possible future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential uses in drug development and toxicology studies. Additionally, further research could be done to explore the mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%, as well as its potential uses in biotechnology applications.

properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-7-9(13)2-3-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMZBASPCQBHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683003
Record name 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one

CAS RN

1173157-22-6
Record name 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide (673 mg, 2.86 mmol) and acetic anhydride (10 mL) were heated at reflux for 3 h. The mixture was concentrated under reduced pressure, and a 1:1 solution of H2O/MeOH (20 mL) was added. The reaction mixture was heated to reflux for 1 h, cooled to 25° C. and concentrated under reduced pressure. The resulting residue was dissolved in hot 2-propanol (3 mL), triturated with Et2O, sonicated for 30 min then placed in the freezer. The solid was filtered off providing the title compound (550 mg, 91%) as a tan solid: 1H NMR (500 MHz, DMSO-d6) δ 11.54 (s, 1H), 7.35-7.33 (m, 2H), 7.01 (s, 1H), 7.08 (d, J=6.6 Hz, 1H), 6.36 (s, 1H), 6.28 (s, 1H), 3.82 (s, 3H); ESI MS m/z 235 [M+H]+.
Name
4-(4-Chloro-2-methoxyphenyl)pyridine 1-oxide
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
91%

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